(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 913835-67-3
VCID: VC3359330
InChI: InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3
SMILES: B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O
Molecular Formula: C14H15BN2O4
Molecular Weight: 286.09 g/mol

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

CAS No.: 913835-67-3

Cat. No.: VC3359330

Molecular Formula: C14H15BN2O4

Molecular Weight: 286.09 g/mol

* For research use only. Not for human or veterinary use.

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid - 913835-67-3

Specification

CAS No. 913835-67-3
Molecular Formula C14H15BN2O4
Molecular Weight 286.09 g/mol
IUPAC Name [6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Standard InChI InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3
Standard InChI Key CZEBTZMIQZVUSE-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a 1H-indole scaffold modified at three key positions:

  • N1-position: Protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations.

  • C6-position: Substituted with a cyano (-CN) group, introducing electronic diversity for further functionalization.

  • C2-position: Boronic acid (-B(OH)₂) moiety, enabling participation in transition metal-catalyzed cross-coupling reactions.

The IUPAC name, [6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, reflects these substituents systematically.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₅BN₂O₄
Molecular Weight286.09 g/mol
Canonical SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O
InChI KeyCZEBTZMIQZVUSE-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Synthetic Strategy

The synthesis involves sequential functionalization of the indole core:

  • Boc Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.

  • Cyano Introduction: Electrophilic aromatic substitution or palladium-catalyzed cyanation introduces the -CN group at the 6-position.

  • Boronic Acid Installation: Directed ortho-metalation or Miyaura borylation introduces the boronic acid group at the 2-position.

Industrial-Scale Considerations

A scaled-up procedure derived from analogous indole boronic acids involves :

  • Lithium-Halogen Exchange: Treatment of 6-cyano-1-Boc-indole with n-BuLi at -78°C generates a lithiated intermediate.

  • Borylation: Reaction with triisopropyl borate followed by acidic hydrolysis yields the boronic acid.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C92%
CyanationCuCN, DMF, 120°C78%
Borylationn-BuLi, B(OiPr)₃, THF, -78°C85%

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 7.12–7.85 (m, 3H, indole-H), 8.21 (s, 2H, B-OH).

  • IR (KBr): 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O), 1340 cm⁻¹ (B-O).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group facilitates C-C bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromoanisole using Pd(PPh₃)₄ achieves 85% yield of biaryl products.

Construction of Heterocyclic Libraries

Researchers exploit its dual functionality (-CN and -B(OH)₂) to synthesize polycyclic indole derivatives for drug discovery. A 2024 study demonstrated its use in preparing kinase inhibitors via sequential cross-coupling and cyclization.

Table 3: Catalytic Efficiency in Cross-Coupling

Aryl HalideCatalystTemp (°C)Yield (%)
4-BromoanisolePd(PPh₃)₄8085
3-IodotoluenePd(OAc)₂/XPhos10090

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator